2-Amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid
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Overview
Description
2-Amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrimidin-1-yl group, which is a heterocyclic aromatic organic structure, and an amino group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrimidin-1-yl group. This can be achieved through a series of reactions involving fluorination and subsequent cyclization. The amino group is then introduced through amination reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different substituted pyrimidin-1-yl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: This compound can be used in the development of new drugs, especially those targeting specific enzymes or receptors in the body.
Industry: In the industrial sector, it can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid: This compound is structurally similar but features an imidazole ring instead of a pyrimidine ring.
5-Fluorohistidine: Another related compound with a fluorinated histidine structure.
Uniqueness: 2-Amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPFHJYSTVBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861355 |
Source
|
Record name | 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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